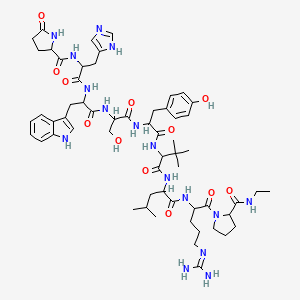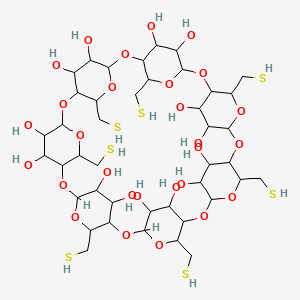
6-Deoxy-6-thio-b-cyclodextrin
描述
6-Deoxy-6-thio-β-cyclodextrin: is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds This compound is characterized by the substitution of a hydroxyl group at the sixth position of each glucose unit with a thiol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-6-thio-β-cyclodextrin typically involves the following steps:
Monotosylation: β-cyclodextrin is reacted with p-toluenesulfonyl chloride in the presence of a base to selectively introduce a tosyl group at the sixth position of each glucose unit.
Substitution with Thiol: The tosylated β-cyclodextrin is then treated with a thiol reagent, such as sodium hydrosulfide, to replace the tosyl group with a thiol group, yielding 6-Deoxy-6-thio-β-cyclodextrin
Industrial Production Methods: Industrial production of 6-Deoxy-6-thio-β-cyclodextrin follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
化学反应分析
Types of Reactions: 6-Deoxy-6-thio-β-cyclodextrin undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Complexation: The compound can form inclusion complexes with various guest molecules due to the hydrophobic cavity of the cyclodextrin
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Substitution: Alkyl halides or acyl chlorides are commonly used in substitution reactions.
Complexation: The formation of inclusion complexes typically occurs in aqueous solutions
Major Products:
Disulfides: Formed from the oxidation of thiol groups.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Inclusion Complexes: Formed with various guest molecules
科学研究应用
Chemistry: 6-Deoxy-6-thio-β-cyclodextrin is used as a host molecule in supramolecular chemistry to form inclusion complexes with various guest molecules. This property is exploited in catalysis, where the compound enhances the solubility and stability of metal nanoparticles .
Biology: In biological research, 6-Deoxy-6-thio-β-cyclodextrin is used to study protein-ligand interactions and drug delivery systems. Its ability to form inclusion complexes makes it a valuable tool for encapsulating and delivering hydrophobic drugs .
Medicine: The compound is investigated for its potential in drug delivery, particularly for improving the bioavailability and stability of therapeutic agents. It is also studied for its antimicrobial properties when complexed with metal ions .
Industry: In industrial applications, 6-Deoxy-6-thio-β-cyclodextrin is used in the formulation of cosmetics and personal care products to enhance the solubility and stability of active ingredients .
作用机制
The primary mechanism by which 6-Deoxy-6-thio-β-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule can encapsulate guest molecules, thereby altering their physical and chemical properties. This encapsulation can enhance the solubility, stability, and bioavailability of the guest molecules. Additionally, the thiol groups can interact with metal ions, forming stable complexes that exhibit unique catalytic and antimicrobial properties .
相似化合物的比较
6-Deoxy-6-amino-β-cyclodextrin: Similar to 6-Deoxy-6-thio-β-cyclodextrin but with amino groups instead of thiol groups.
6-Deoxy-6-bromo-β-cyclodextrin: Contains bromo groups at the sixth position of each glucose unit.
6-Deoxy-6-iodo-β-cyclodextrin: Contains iodo groups at the sixth position of each glucose unit
Uniqueness: 6-Deoxy-6-thio-β-cyclodextrin is unique due to the presence of thiol groups, which impart distinct chemical reactivity compared to other derivatives. The thiol groups enable the compound to form disulfide bonds and interact with metal ions, making it particularly valuable in catalysis and antimicrobial applications .
属性
IUPAC Name |
5,10,15,20,25,30,35-heptakis(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O28S7/c43-15-22(50)36-57-8(1-71)29(15)64-37-23(51)16(44)31(10(3-73)58-37)66-39-25(53)18(46)33(12(5-75)60-39)68-41-27(55)20(48)35(14(7-77)62-41)70-42-28(56)21(49)34(13(6-76)63-42)69-40-26(54)19(47)32(11(4-74)61-40)67-38-24(52)17(45)30(65-36)9(2-72)59-38/h8-56,71-77H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQZFSOYQPJIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CS)CS)CS)CS)CS)CS)O)O)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O28S7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1247.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


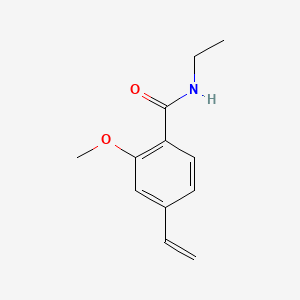
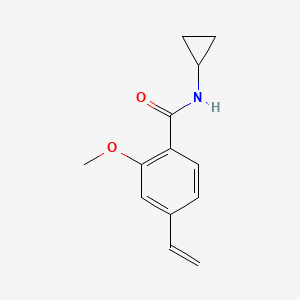
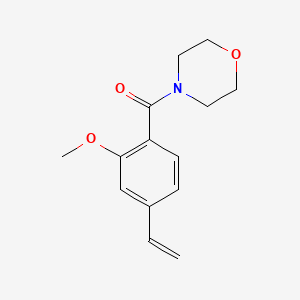
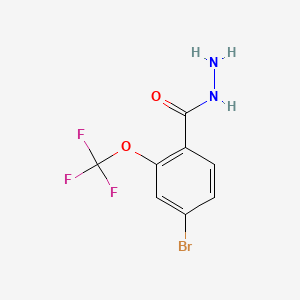


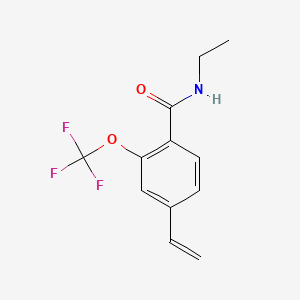
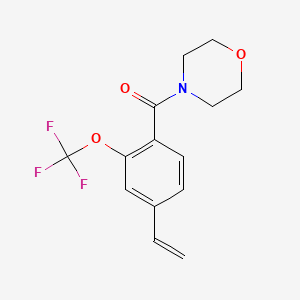
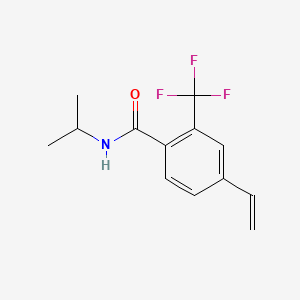
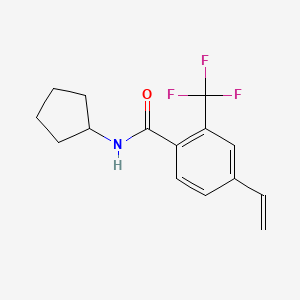
![2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B8199831.png)
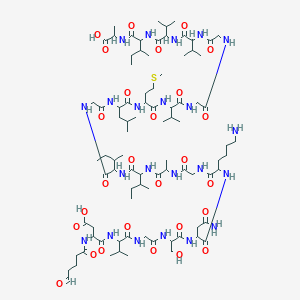
![2-[[(2-amino-2-oxoethyl)-[2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methoxy]acetic acid](/img/structure/B8199839.png)
